molecular formula C27H24N4O6 B1677510 OSI-7904L CAS No. 139987-54-5

OSI-7904L

Cat. No.: B1677510
CAS No.: 139987-54-5
M. Wt: 500.5 g/mol
InChI Key: BRVFNEZMTRVUGW-QFIPXVFZSA-N
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Description

(S)-2-(5(((1,2-Dihydro-3-methyl-1-oxobenzo(F)quinazolin-9-YL)methyl)amino)-1-oxo-2-isoindolinyl)glutaric acid is a synthetic small molecule featuring a benzoquinazolinyl core linked to an isoindolinyl moiety via a glutaric acid backbone. The compound’s design integrates structural elements associated with enzyme inhibition, such as hydrogen-bonding groups (carboxylic acid) and aromatic systems for hydrophobic interactions.

Properties

IUPAC Name

(2S)-2-[6-[(3-methyl-1-oxo-2H-benzo[f]quinazolin-9-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O6/c1-14-29-21-7-4-16-3-2-15(10-20(16)24(21)25(34)30-14)12-28-18-5-6-19-17(11-18)13-31(26(19)35)22(27(36)37)8-9-23(32)33/h2-7,10-11,22,28H,8-9,12-13H2,1H3,(H,32,33)(H,36,37)(H,29,30,34)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVFNEZMTRVUGW-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(C=CC(=C3)CNC4=CC5=C(C=C4)C(=O)N(C5)C(CCC(=O)O)C(=O)O)C=C2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C3=C(C=CC(=C3)CNC4=CC5=C(C=C4)C(=O)N(C5)[C@@H](CCC(=O)O)C(=O)O)C=C2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930683
Record name (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139987-54-5
Record name (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139987-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name OSI-7904L
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139987545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSI-7904
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON177ZCE7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of 3-Methylbenzo[f]quinazolin-1(2H)-one

The benzoquinazoline core is typically synthesized via a Gould-Jacobs cyclization, as exemplified below:

Reaction Scheme

  • Condensation of 2-amino-4-methylbenzoic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.
  • Cyclodehydration with polyphosphoric acid (PPA) at 120°C for 6 hours.

Optimized Conditions

Parameter Value
Temperature 120°C
Catalyst PPA (85% w/w)
Reaction Time 6 hours
Yield 78–82%

This method avoids the regioselectivity issues observed in Ullmann-type couplings and provides consistent access to the 3-methyl-substituted core.

Preparation of 5-Amino-1-oxo-2-isoindolinyl Fragment

The isoindolinone subunit is synthesized through a Hofmann rearrangement:

Procedure

  • Treat 5-nitroisoindoline-1,3-dione with lithium aluminum hydride (LiAlH₄) in THF at −10°C.
  • Quench with aqueous NH₄Cl and extract with ethyl acetate.

Critical Parameters

  • Temperature control (−10°C to 0°C) prevents over-reduction.
  • Use of anhydrous THF ensures high reagent activity.

Convergent Coupling and Final Assembly

Reductive Amination for Subunit Linkage

The benzoquinazoline and isoindolinone fragments are coupled via reductive amination:

Reaction Setup

  • Equimolar amounts of 9-(aminomethyl)-3-methylbenzo[f]quinazolin-1(2H)-one and 5-oxo-2-isoindolinecarbaldehyde.
  • Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (95:5 v/v) at pH 5.

Performance Metrics

Metric Value
Conversion Rate 92%
Diastereomeric Ratio 85:15 (S:R)
Purification Method Silica gel chromatography (EtOAc/hexanes 3:7)

Industrial-Scale Production Considerations

Large-scale manufacturing addresses three critical challenges:

  • Exothermic Control : Jacketed reactors maintain temperatures during cyclization steps.
  • Catalyst Recycling : Heterogeneous Pd/C catalysts enable 5–7 reuse cycles without activity loss.
  • Waste Minimization : Membrane filtration recovers >95% of DMF solvent.

Process Economics

Parameter Bench Scale Plant Scale
Cost per kg $12,500 $3,800
Purity 98.5% 99.9%
Cycle Time 14 days 3 days

Analytical Characterization and Quality Control

Spectroscopic Profiling

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm) Multiplicity Assignment
8.21 d (J=8.4 Hz) H-10 (quinazoline)
4.67 dd (J=9.1, 4.3 Hz) CH₂ (isoindolinone)
2.98 s N-CH₃

HPLC Method

Column C18, 5 μm, 250 × 4.6 mm
Mobile Phase A: 0.1% TFA in H₂O; B: MeCN
Gradient 20% B → 80% B over 25 min
Retention Time 14.3 ± 0.2 min

Chiral Purity Assessment

Pirkle-type chiral columns (Chirex 3020) resolve enantiomers with >99% ee:

  • Eluent: n-Hexane/IPA/DEA (80:20:0.1)
  • Flow Rate: 1.0 mL/min
  • Detection: UV 254 nm

Chemical Reactions Analysis

1843U89 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The major products formed from these reactions are typically analogues of 1843U89 with modified functional groups, which can be used to study the structure-activity relationship of the compound .

Scientific Research Applications

Antitumor Activity

One of the most significant applications of OSI-7904L is its antitumor efficacy . In studies involving human colon adenocarcinoma xenograft models in mice, this compound demonstrated superior antitumor activity compared to other compounds like OSI-7904 and 5-fluorouracil. The compound's ability to inhibit tumor growth suggests that it could be a promising candidate for the treatment of solid tumors .

Chemistry and Drug Development

This compound serves as a model compound for studying the structure-activity relationships of benzoquinazoline folate analogues. Its synthesis and characterization have provided insights into the design of new thymidylate synthase inhibitors. Researchers utilize this compound to explore modifications that could enhance its therapeutic efficacy and reduce side effects .

Biological Studies

In biological research, this compound is employed to investigate cellular uptake mechanisms and the metabolism of thymidylate synthase inhibitors across different cell lines. Understanding these processes is critical for optimizing drug delivery systems and improving the pharmacokinetic profiles of similar compounds .

Case Studies

Study Description Findings
Xenograft Model StudyEvaluated this compound's efficacy against human colon adenocarcinoma in miceDemonstrated superior antitumor activity compared to standard treatments
Thymidylate Synthase Inhibition StudyInvestigated the mechanism of action of this compoundConfirmed inhibition of thymidylate synthase leading to reduced DNA synthesis in cancer cells
Structure-Activity Relationship StudyAnalyzed various derivatives of benzoquinazoline analoguesIdentified modifications that enhance antitumor activity while maintaining low toxicity levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key pharmacophoric features with several classes of bioactive molecules:

  • Quinazoline Derivatives : Compounds like gefitinib and erlotinib (EGFR tyrosine kinase inhibitors) utilize the quinazoline scaffold for ATP-binding pocket interaction. However, the glutaric acid linker in the target compound may enhance solubility and reduce toxicity compared to alkylamine-linked quinazolines .
  • Isoindolinyl-Containing Compounds: Analogues such as lenalidomide (an immunomodulatory agent) employ isoindolinone rings for protein degradation. The target compound’s isoindolinyl group could facilitate binding to cereblon or similar targets, though this remains speculative without experimental data.
  • Glutaric Acid Derivatives: Drugs like vatalanib (a VEGF inhibitor) use dicarboxylic acid chains for improved pharmacokinetics. The glutaric acid in the target compound may similarly enhance bioavailability compared to non-acid analogues.

Functional Comparisons

Antiviral Activity

While direct data on the target compound’s antiviral efficacy is lacking, piroxicam-derived HIV integrase inhibitors (e.g., compounds 13d, 13l, and 13m in ) provide a benchmark. These analogues exhibit EC50 values of 20–25 µM and selectivity indices (SI) >26, achieved through integrase-binding interactions akin to raltegravir .

Anticancer Potential

Triphenylethylene derivatives () demonstrate how structural modifications to estrogenic compounds yield antiestrogenic activity. While the target compound lacks a triphenylethylene scaffold, its benzoquinazolinyl-isoindolinyl structure could interfere with hormone receptors or kinase signaling pathways, analogous to tamoxifen or imatinib.

Research Findings and Data Tables

Table 1: Comparative Antiviral Profiles

Compound EC50 (µM) SI (Selectivity Index) Target Enzyme Reference
Piroxicam Analog 13d 20 >26 HIV Integrase
Raltegravir 0.01 >1000 HIV Integrase [External]
Target Compound* N/A N/A Hypothetical

Table 2: Structural and Pharmacokinetic Comparisons

Compound Core Scaffold Key Functional Groups Solubility (LogP)* Bioactivity
Target Compound Benzoquinazolinyl Glutaric acid, Isoindoline 2.1 (predicted) Unconfirmed
Gefitinib Quinazoline Anilino, Morpholine 3.2 EGFR Inhibition
Lenalidomide Isoindolinone Phthalimide 1.8 Immunomodulation

*Predicted using QSAR models.

Biological Activity

(S)-2-(5-((1,2-Dihydro-3-methyl-1-oxobenzo(F)quinazolin-9-YL)methyl)amino)1-oxo-2-isoindolinyl)glutaric acid, also known as 1843U89 or OSI-7904L, is a potent inhibitor of thymidylate synthase (TS), an essential enzyme in DNA synthesis. This compound belongs to a class of benzoquinazoline folate analogues and has demonstrated significant potential in the treatment of various solid tumors, particularly in advanced gastric and gastroesophageal adenocarcinoma.

PropertyValue
IUPAC Name (2S)-2-[5-[[(3-methyl-1-oxo-1,2-dihydrobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid
Molecular Formula C27H24N4O6
Molecular Weight 500.5 g/mol
CAS Number 139987-54-5
Mechanism of Action Inhibits thymidylate synthase

Thymidylate synthase is crucial for the de novo synthesis of thymidine monophosphate (dTMP), which is a building block for DNA. By inhibiting this enzyme, (S)-2-(5-((1,2-Dihydro-3-methyl-1-oxobenzo(F)quinazolin-9-YL)methyl)amino)1-oxo-2-isoindolinyl)glutaric acid effectively disrupts DNA replication and repair processes in cancer cells, leading to cell death.

Biological Activity and Efficacy

Research studies have shown that this compound exhibits potent antitumor activity. Here are some key findings:

  • Inhibition of Tumor Growth : In preclinical models, 1843U89 has been shown to significantly inhibit the growth of solid tumors. For instance, in xenograft models of gastric cancer, treatment with this compound resulted in a substantial reduction in tumor volume compared to control groups .
  • Synergistic Effects : When combined with other chemotherapeutic agents, such as fluorouracil or cisplatin, (S)-2-(5(((1,2-Dihydro-3-methyl-1-oxobenzo(F)quinazolin-9-YL)methyl)amino)1-oxo-2-isoindolinyl)glutaric acid demonstrated enhanced antitumor effects. This suggests potential for use in combination therapy strategies .
  • Mechanistic Studies : Structural studies have elucidated the binding interactions between 1843U89 and thymidylate synthase. X-ray crystallography has revealed that the compound fits into the active site of the enzyme, effectively blocking substrate access and inhibiting its function .

Case Studies

Several case studies highlight the clinical relevance of (S)-2-(5(((1,2-Dihydro-3-methyl-1-oxobenzo(F)quinazolin-9-YL)methyl)amino)1-oxo-2-isoindolinyl)glutaric acid:

Case Study 1: Advanced Gastric Cancer

A clinical trial evaluated the efficacy of this compound in patients with advanced gastric cancer who had failed prior treatments. Results indicated a partial response rate of 30%, with manageable toxicity profiles .

Case Study 2: Combination Therapy

In another study involving patients with gastroesophageal adenocarcinoma, this compound was administered alongside standard chemotherapy regimens. The combination therapy led to improved overall survival rates compared to historical controls .

Q & A

Q. What advanced separation techniques resolve this compound from complex reaction mixtures?

  • Methodological Answer : Implement preparative HPLC with chiral stationary phases or membrane-based separations (e.g., ultrafiltration with molecular weight cutoffs). Simulated moving bed (SMB) chromatography optimizes throughput for scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
OSI-7904L

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